

# The Discovery and Origin of FR901465: A Technical Guide

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## Compound of Interest

Compound Name: **FR901465**

Cat. No.: **B1674043**

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This in-depth technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of **FR901465**, a novel antitumor agent. The information is curated to serve as a valuable resource for professionals in the fields of oncology research and pharmaceutical development.

## Executive Summary

**FR901465** is a natural product with significant antitumor properties, discovered as part of a screening program for novel anticancer agents. Isolated from a bacterial fermentation broth, it represents a class of compounds that modulate pre-mRNA splicing, a critical process in gene expression. This guide details the initial discovery and isolation of **FR901465**, its producing microorganism, its biological activities, and the elucidation of its mechanism of action as a potent inhibitor of the spliceosome.

## Discovery and Origin

**FR901465**, along with its structurally related congeners FR901463 and FR901464, was first reported in 1996 by researchers at Fujisawa Pharmaceutical Co., Ltd. in Japan.<sup>[1]</sup> These novel antitumor substances were isolated from the fermentation broth of a bacterium identified as *Pseudomonas* sp. No. 2663.<sup>[1]</sup> The discovery was the result of a screening program aimed at identifying microbial products that could enhance the transcriptional activity of the SV40 DNA virus promoter.<sup>[1]</sup>

Table 1: Discovery and Origin of **FR901465**

Attribute	Description
Compound Name	FR901465
Year of Discovery	1996
Discovering Institution	Fujisawa Pharmaceutical Co., Ltd., Ibaraki, Japan
Producing Organism	Pseudomonas sp. No. 2663
Source of Isolation	Fermentation Broth

## Biological Activity

**FR901465** and its analogs have demonstrated potent antitumor activities in both in vitro and in vivo models. The initial studies revealed that these compounds could prolong the life of mice bearing murine ascitic tumors and inhibit the growth of human solid tumors.[\[2\]](#)

## In Vitro Antitumor Activity

While specific IC<sub>50</sub> values for **FR901465** are not as widely reported as for its analog FR901464, the family of compounds exhibits potent cytotoxicity against a range of cancer cell lines. For instance, FR901464 has been shown to have IC<sub>50</sub> values in the sub-nanomolar to low nanomolar range against various human cancer cell lines.

Table 2: In Vitro Cytotoxicity of the Related Compound FR901464

Cell Line	Cancer Type	IC <sub>50</sub> (ng/mL)
DLD1	Colorectal Cancer	< 1
HCT116	Colorectal Cancer	< 1
RKO	Colorectal Cancer	< 1
Human Fibroblasts	Normal	< 1

Data from a study on FR901464, a closely related analog of **FR901465**.<sup>[3]</sup>

## In Vivo Antitumor Activity

In vivo studies in mice demonstrated the antitumor efficacy of this class of compounds. In a P388 leukemia model, treatment with **FR901465** resulted in a T/C (treated vs. control) value of 127%, indicating a significant increase in lifespan.<sup>[2]</sup> The related compound, FR901464, also showed significant inhibition of tumor growth in xenograft models of human lung adenocarcinoma (A549) and murine solid tumors (Colon 38 carcinoma and Meth A fibrosarcoma).<sup>[2]</sup>

Table 3: In Vivo Antitumor Activity of FR Compounds

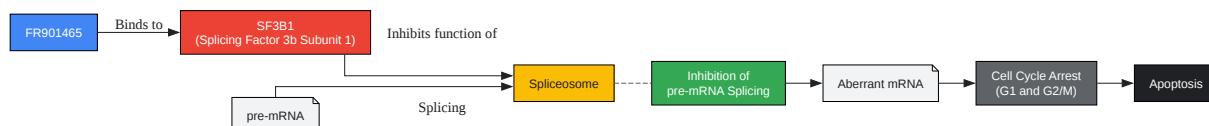
Compound	Tumor Model	Parameter	Value
FR901463	P388 Leukemia	T/C (%)	160
FR901464	P388 Leukemia	T/C (%)	145
FR901465	P388 Leukemia	T/C (%)	127
FR901464	A549 Lung Adenocarcinoma	Tumor Growth Inhibition	Effective
FR901464	Colon 38 Carcinoma	Tumor Growth Inhibition	Effective
FR901464	Meth A Fibrosarcoma	Tumor Growth Inhibition	Effective

Data from Nakajima et al., 1996.<sup>[2]</sup>

## Mechanism of Action: Splicing Modulation

Initial investigations into the mechanism of action suggested that these compounds induce a dynamic change in chromatin structure.<sup>[2]</sup> Later, more detailed studies revealed that FR901464, and by extension **FR901465**, are potent inhibitors of the spliceosome, a large RNA-protein complex responsible for pre-mRNA splicing.

These compounds specifically target the SF3B1 (splicing factor 3b subunit 1), a core component of the U2 small nuclear ribonucleoprotein (snRNP).[3] By binding to SF3B1, **FR901465** and its analogs interfere with the splicing process, leading to an accumulation of unspliced pre-mRNA and the production of aberrant mRNA transcripts. This disruption of normal gene expression ultimately triggers cell cycle arrest and apoptosis in cancer cells.



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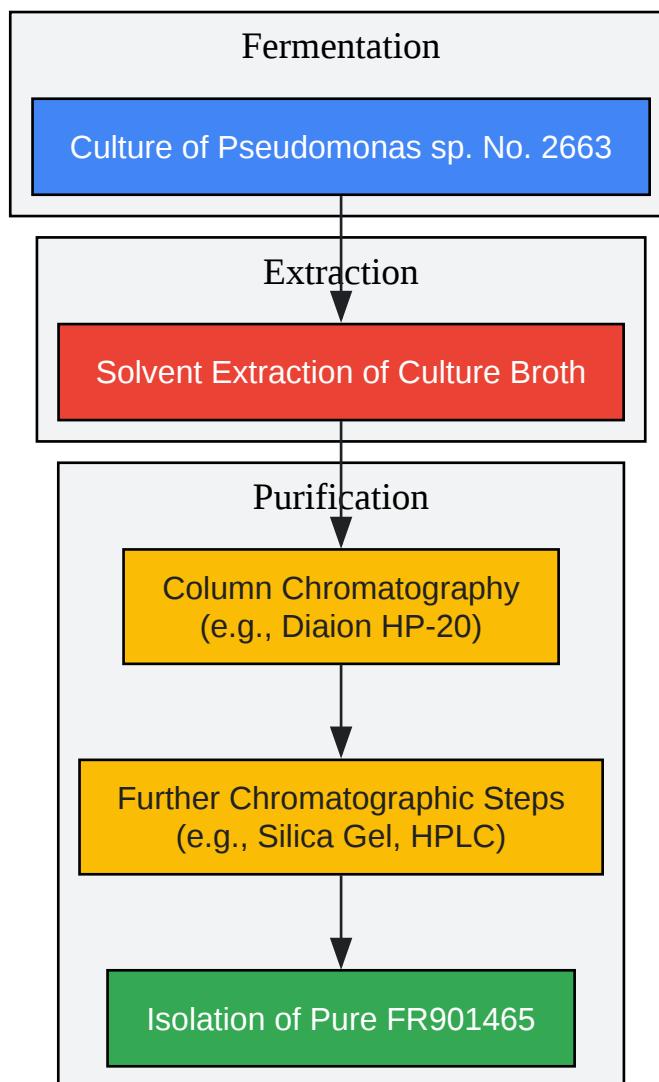
Caption: Mechanism of action of **FR901465** as a spliceosome inhibitor.

## Experimental Protocols

While the full detailed protocols from the original 1996 publications are not readily available, this section outlines the general methodologies based on the initial reports and subsequent studies involving this class of compounds.

## Fermentation and Isolation Workflow

The production of **FR901465** involves the fermentation of *Pseudomonas* sp. No. 2663, followed by a multi-step isolation and purification process.



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Caption: General workflow for the fermentation and isolation of **FR901465**.

Detailed Steps (Inferred):

- Fermentation: Pseudomonas sp. No. 2663 is cultured in a suitable nutrient medium under controlled conditions (temperature, pH, aeration) to promote the production of the target compounds.
- Extraction: The culture broth is harvested, and the active compounds are extracted from the broth using organic solvents.

- Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves adsorption chromatography on resins like Diaion HP-20, followed by silica gel chromatography and high-performance liquid chromatography (HPLC) to isolate the individual compounds FR901463, FR901464, and **FR901465**.

## In Vitro Cytotoxicity Assay Protocol

The antitumor activity of **FR901465** against various cancer cell lines is typically assessed using a standard cytotoxicity assay, such as the MTT or SRB assay.

General Protocol:

- Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a serial dilution of **FR901465** for a specified period (e.g., 48 or 72 hours).
- Cell Viability Assessment: After the incubation period, a viability reagent (e.g., MTT) is added to each well. The formazan product is then solubilized, and the absorbance is measured using a microplate reader.
- Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%) is determined.

## In Vivo Antitumor Assay Protocol (Xenograft Model)

The in vivo efficacy of **FR901465** is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.

General Protocol:

- Tumor Implantation: Human tumor cells are subcutaneously implanted into immunodeficient mice.
- Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. **FR901465** is administered to the treatment group via a specific route (e.g.,

intraperitoneal or intravenous) at various doses for a defined period.

- Tumor Measurement: Tumor volume is measured regularly throughout the experiment.
- Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Other parameters such as body weight changes and survival are also monitored.

## Conclusion

**FR901465** is a pioneering natural product that has significantly advanced our understanding of the spliceosome as a therapeutic target in oncology. Its discovery has paved the way for the development of a new class of anticancer agents that modulate pre-mRNA splicing. This technical guide provides a foundational understanding of the discovery, origin, and mechanism of action of **FR901465**, offering valuable insights for researchers and drug development professionals working to develop novel cancer therapies.

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